molecular formula C13H19NO3S B15131651 (R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B15131651
M. Wt: 269.36 g/mol
InChI Key: MICGUYCQMKQBFY-NTEUORMPSA-N
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Description

(S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a sulfinamide group attached to a 3,4-dimethoxyphenyl ring via a methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 3,4-dimethoxybenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methoxy groups.

Scientific Research Applications

(S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, particularly in processes requiring high enantioselectivity.

Mechanism of Action

The mechanism of action of (S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides a stereocenter that can influence the stereochemistry of subsequent reactions. The compound interacts with various molecular targets, including enzymes and receptors, through its chiral center, affecting the outcome of chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
  • (S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-ethylpropane-2-sulfinamide
  • (S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylbutane-2-sulfinamide

Uniqueness

(S)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific chiral center and the presence of the 3,4-dimethoxyphenyl group. This combination provides distinct stereochemical properties and reactivity, making it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(NE)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/b14-9+

InChI Key

MICGUYCQMKQBFY-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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